An In-depth Technical Guide to Boc-D-tert-leucine: Structure, Properties, and Applications
An In-depth Technical Guide to Boc-D-tert-leucine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a pivotal building block in modern organic synthesis and pharmaceutical development.[1] Its unique structural characteristics, particularly the sterically hindered tert-butyl group, impart specific conformational constraints on peptides and other molecules into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen is instrumental in preventing undesirable side reactions during synthetic processes, making it an invaluable tool in peptide synthesis and the creation of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Boc-D-tert-leucine, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
Boc-D-tert-leucine, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, possesses a unique structure that dictates its chemical behavior and utility.[3][4] The presence of the bulky tert-butyl group adjacent to the chiral center provides significant steric hindrance, influencing the conformational preferences of peptide backbones.
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Caption: Chemical structure of Boc-D-tert-leucine.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-D-tert-leucine is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [3][4] |
| CAS Number | 124655-17-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 118-121 °C | [3] |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide, and methanol; sparingly soluble in water. | [6][7] |
| Optical Rotation | [α]20/D +4.2 ± 0.5°, c = 1% in glacial acetic acid (for L-enantiomer) | [3] |
Synthesis of Boc-D-tert-leucine
The most common method for the synthesis of Boc-D-tert-leucine involves the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of Boc-D-tert-leucine
This protocol is adapted from established procedures for the Boc-protection of amino acids.
Materials:
-
D-tert-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
Dissolve D-tert-leucine in a mixture of 1,4-dioxane and 1N NaOH solution.
-
To this solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid (e.g., 1N HCl or citric acid solution).
-
Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-tert-leucine.
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Caption: General workflow for the synthesis of Boc-D-tert-leucine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-tert-leucine is extensively used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).
Experimental Protocol: General Boc-SPPS Cycle
The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as Boc-D-tert-leucine, into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free amino group
-
Boc-D-tert-leucine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Procedure:
-
Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF).
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a deprotection solution (e.g., 50% TFA in DCM). This is typically a two-step process: a short pre-wash followed by a longer deprotection step.[8]
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization wash (e.g., isopropanol) followed by DMF to remove residual acid and prepare for coupling.[8]
-
Neutralization: Neutralize the protonated amino group on the resin with a base solution (e.g., DIEA in DMF).
-
Coupling: Activate the carboxylic acid of Boc-D-tert-leucine with a coupling reagent and a base in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.
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Caption: A simplified workflow of a Boc-SPPS cycle.
Role in the Synthesis of Bioactive Peptides
The incorporation of D-amino acids, such as D-tert-leucine, into peptide sequences can significantly enhance their biological activity and stability.[9] D-amino acids can increase resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs. The unique steric bulk of the tert-leucine side chain can also enforce specific secondary structures, leading to improved receptor binding and efficacy.
For example, the introduction of a D-leucine residue at the second position of the antimicrobial peptide Brevinin-1OS (B1OS) resulted in a significant increase in its antibacterial and anticancer activities, while also reducing its hemolytic activity, making it a more viable therapeutic candidate.[10]
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Caption: Role of Boc-D-tert-leucine in synthesizing bioactive peptides.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are characteristic chemical shifts for Boc-L-tert-leucine, which are expected to be very similar for the D-enantiomer.
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.61 (d, J = 9.1 Hz, 1H, NH), 4.14 (q, J = 4.2, 3.2 Hz, 1H, Cα-H), 1.37 (s, 9H, Boc-CH₃), 0.94 (s, 9H, tert-butyl-CH₃).[11]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.07 (C=O, acid), 156.25 (C=O, Boc), 78.66 (C, Boc), 65.18 (Cα), 34.80 (Cβ), 28.57 (CH₃, Boc), 26.75 (CH₃, tert-butyl).[11]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-protected amino acids typically shows characteristic absorption bands. For N-Boc-L-tert-leucine, these include:
-
Broad O-H stretch: ~3300-2500 cm⁻¹ (from the carboxylic acid)
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretches: ~1740 cm⁻¹ (acid) and ~1690 cm⁻¹ (urethane)
-
C-H stretches: ~2960 cm⁻¹
Mass Spectrometry
Under mass spectrometry, Boc-protected compounds exhibit characteristic fragmentation patterns. In electron ionization (EI), major product ions include the tert-butyl cation (C₄H₉⁺) and fragments resulting from the loss of isobutylene ([M−C₄H₈]⁺) and the entire Boc group ([M−C₅H₈O₂]⁺).[12] In electrospray ionization (ESI), fragmentation often involves the loss of isobutylene followed by the loss of CO₂.[12]
Conclusion
Boc-D-tert-leucine is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and properties, coupled with the versatility of the Boc protecting group, make it an essential tool for the synthesis of complex peptides and small molecules with therapeutic potential. The steric hindrance provided by the tert-leucine moiety offers a unique handle for controlling molecular conformation, leading to the development of more stable and potent bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of Boc-D-tert-leucine in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]
- 4. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 8. chempep.com [chempep.com]
- 9. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]
- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
